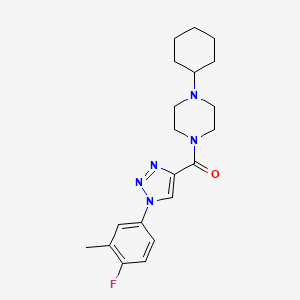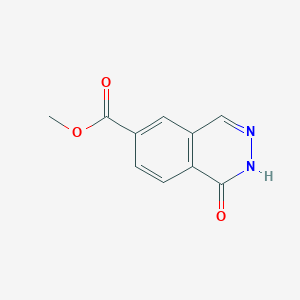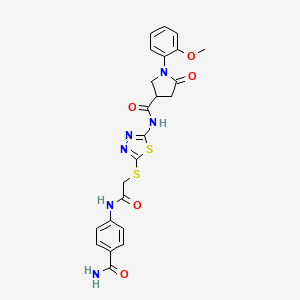
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide” is a complex organic molecule that contains a pyrazole ring and a pyrimidine ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrimidine rings, along with the ethyl and ethoxy groups . The exact structure would depend on the specific locations of these groups on the rings .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study explored the synthesis of a novel series of pyrazolopyrimidines derivatives, which were evaluated for their anticancer and anti-5-lipoxygenase activities. The compounds were screened for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as for their 5-lipoxygenase inhibition capabilities. This research suggests the potential of these derivatives in developing therapeutic agents against cancer and inflammatory diseases (Rahmouni et al., 2016).
Heterobicycles as Amplifiers
Another study investigated the synthesis of pyridinylpyrimidines with strongly basic side chains, examining their activity as amplifiers of phleomycin against Escherichia coli. This work highlights the chemical diversity and potential pharmacological applications of pyrimidine derivatives, including their role in enhancing the efficacy of existing antibiotics (Brown & Cowden, 1982).
Antimicrobial Activities
Research into thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives containing antipyrine moieties has shown promising antimicrobial activities. These compounds were synthesized and evaluated for their in vitro antimicrobial effectiveness, showcasing the potential of pyrimidine derivatives in the development of new antimicrobial agents (Othman, 2013).
Antigenotoxic Activity
A study focusing on pyranotriazolopyrimidine derivatives synthesized by reacting ethoxymethyleneamino derivatives with hydrazides reported their antigenotoxic activity in Escherichia coli PQ37 using the SOS chromotest. This research points towards the potential of pyrimidine derivatives in protecting against genetic damage and their application in the development of chemoprotective agents (Chabchoub et al., 2007).
Mecanismo De Acción
Target of Action
The compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the causative agents of leishmaniasis (Leishmania strains) and malaria (Plasmodium strains) .
Mode of Action
Pyrazole derivatives are generally known to interact with their targets, causing changes that inhibit the growth and proliferation of the target organisms .
Biochemical Pathways
It is known that antileishmanial and antimalarial compounds typically interfere with essential biochemical pathways in leishmania and plasmodium species, disrupting their life cycles and preventing disease progression .
Result of Action
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely results in the death or inhibition of leishmania and plasmodium species, thereby alleviating the symptoms of leishmaniasis and malaria .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-ethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-4-21-13-8-12(16-9-17-13)14(20)15-5-6-19-11(3)7-10(2)18-19/h7-9H,4-6H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVULJNHNVLSIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

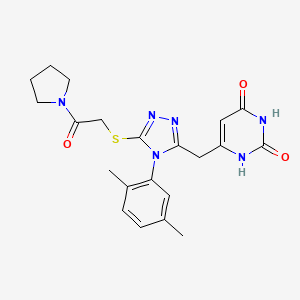
![4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2988063.png)
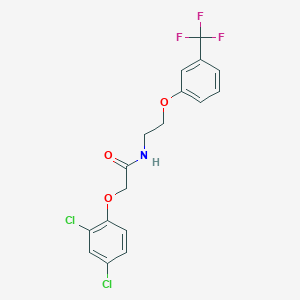
![2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2988067.png)
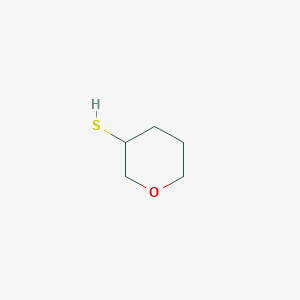
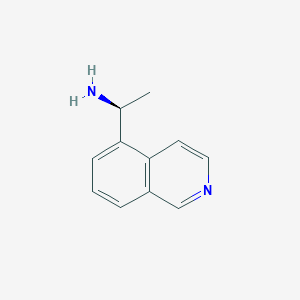
![Methyl 2-[[(2-benzamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2988070.png)
![2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2988071.png)
![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2988072.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide](/img/structure/B2988073.png)
